Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-16(17(21)22-2)23-18(19-14-9-5-3-6-10-14)20(13)15-11-7-4-8-12-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBYDGPTCHRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammation. Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to involve the disruption of microbial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 2
a) Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate
- Position 2: Diphenylamino (-NPh₂) group.
- Impact: The diphenylamino group is bulkier than phenylimino, reducing π-π stacking efficiency but enhancing intermolecular van der Waals interactions. Crystallographic data (monoclinic, P2₁/c) reveal a larger unit cell volume (1,845.2 ų) compared to simpler analogues, suggesting looser packing .
b) Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
- Position 2: 3-Nitrobenzoylamino group.
- Impact: The nitro group introduces strong electron-withdrawing effects, increasing acidity at the amide NH.
c) 5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid
Substituent Variations at Position 4
a) Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
- Position 4 : Trifluoromethyl (-CF₃) group.
- Impact : CF₃ is more electronegative and sterically demanding than methyl, altering electronic distribution and hindering rotation around the thiazole ring. This increases thermal stability and resistance to enzymatic degradation .
b) Methyl 2-Fluoro-1,3-thiazole-5-carboxylate
- Position 4: No substituent (vs. methyl in the target compound).
- The fluorine atom at position 2 increases electronegativity, favoring dipole-dipole interactions in crystal packing .
Ester Group Variations at Position 5
a) Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate
- Position 5 : Ethyl ester.
- Impact: Ethyl esters typically exhibit higher logP values (~3.60) compared to methyl esters, improving lipid solubility.
b) Methyl 2-Amino-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
- Position 5 : Methyl ester.
- Impact: The amino group at position 2 acts as an electron donor, contrasting with the phenylimino group in the target compound. This increases nucleophilicity at the thiazole core, favoring electrophilic substitution reactions .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H15N2O2S
- Molecular Weight : 299.37 g/mol
- CAS Number : 33763-20-1
Thiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:
- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Thiazoles have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have outperformed traditional antibiotics in treating resistant strains such as MRSA and E. coli .
- Anticonvulsant Effects : Certain thiazole derivatives have been evaluated for their anticonvulsant properties. In animal models, these compounds exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy .
Antitumor Activity
A study published in the Journal of Medicinal Chemistry reported that a series of thiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as A431 (skin carcinoma) and Jurkat (T-cell leukemia). The presence of specific substituents on the thiazole ring was correlated with enhanced activity. For example, compounds with methyl substitutions at the para position on the phenyl ring demonstrated improved efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of thiazole derivatives, several compounds were synthesized and tested against common pathogens. Notably, one compound demonstrated superior activity against MRSA compared to ampicillin and streptomycin, highlighting the potential of thiazoles in combating antibiotic resistance .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 8 | MRSA |
| Compound B | 16 | E. coli |
Anticonvulsant Activity
A recent investigation into the anticonvulsant effects of thiazole derivatives showed promising results in rodent models. The most active compound significantly reduced seizure duration and frequency in a dose-dependent manner, suggesting its potential as a therapeutic agent for epilepsy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate?
- The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives, substituted phenyl isothiocyanates, and methyl acetoacetate under reflux conditions. Key steps include the use of ethanol as a solvent and catalytic acetic acid to promote imine formation. Purification typically involves column chromatography with ethyl acetate/hexane (1:3 v/v) .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>98% purity) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : Identify characteristic peaks for the thiazole ring (C=N stretch at ~1600 cm⁻¹) and ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and the ester methoxy group (δ 3.8–3.9 ppm).
- ¹³C NMR : Carbons for the thiazole ring (δ 160–165 ppm) and ester carbonyl (δ 168–170 ppm) .
Q. How can solubility challenges be addressed during formulation?
- The compound exhibits low aqueous solubility (estimated <1 mg/mL at 25°C). Use co-solvents like DMSO or PEG-400 for in vitro assays. For in vivo studies, nanoemulsion or liposomal encapsulation improves bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the dihedral angle between the thiazole and phenylimino groups can be determined to assess planarity (e.g., ~72° deviation observed in analogous structures). Use SHELX for refinement, ensuring R-factor <0.05 and wR-factor <0.15 .
- Software Tools : WinGX integrates SHELX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What substitution reactions are feasible at the thiazole core?
- The 2-phenylimino group is electron-withdrawing, directing electrophilic substitution to the 5-carboxylate position. Example reactions:
- Nucleophilic substitution : Replace the methyl ester with amines (e.g., ethylenediamine) under basic conditions (K₂CO₃, DMF, 80°C) to form amide derivatives .
- Oxidation : Treat with m-CPBA to generate sulfoxide derivatives, confirmed via mass spectrometry (e.g., [M+H]+ m/z 385.1) .
Q. How does computational modeling predict biological activity?
- Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) reveals binding affinity (ΔG ≈ -8.2 kcal/mol). Key interactions:
- Hydrogen bonding between the carboxylate oxygen and Arg120.
- π-π stacking between phenyl rings and Tyr355 .
- Validation : Compare docking poses with crystallographic data from PDB entries (e.g., 5KIR) .
Q. What analytical methods resolve discrepancies in purity assessments?
- HPLC-DAD : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<0.5%).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 353.08 (calculated 353.09) .
Q. How do environmental factors influence compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
